molecular formula C10H13FN6O6S B1677034 Nucleocidin CAS No. 24751-69-7

Nucleocidin

Cat. No. B1677034
CAS RN: 24751-69-7
M. Wt: 364.31 g/mol
InChI Key: LTBCQBSAWAZBDF-MLTZYSBQSA-N
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Description

Nucleocidin is a fluorine-containing nucleoside produced by Streptomyces calvus . It is unique because it possesses two rare functional groups: a fluorine atom and a sulfamyl ester . It is an antibiotic that, although toxic to mammals, can function against both gram-negative and gram-positive bacteria . It may also be used against trypanosomes .


Synthesis Analysis

The history and development of 4′-fluoro-nucleosides, a class of nucleosides which have their origin in the discovery of the rare fluorine-containing natural product nucleocidin, is discussed in this review . From its early isolation as an unexpected natural product, to its total synthesis and bioactivity assessment, nucleocidin has played a role in inspiring the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics .


Molecular Structure Analysis

Nucleocidin contains a fluorine atom located at the 4′-position of its ribose ring . It stems from the ribonucleoside adenosine and is unique because it possesses two rare functional groups: a fluorine atom and a sulfamyl ester .


Chemical Reactions Analysis

Nucleocidin inhibits labeling of peptides associated with polyribosomes but has no effect on the release of prelabeled soluble RNA . This led to the consideration that it might act by inhibiting protein synthesis .


Physical And Chemical Properties Analysis

Nucleocidin has a chemical formula of C10H13FN6O6S and a molecular weight of 364.31 g·mol−1 . It is a fluorine-containing nucleoside .

Scientific Research Applications

Biosynthesis and Production

  • Biosynthesis Involving Fluorine : Nucleocidin is one of the few natural products known to contain fluorine. Research has found that a specific Leu-tRNA molecule is crucial for its production in Streptomyces calvus (Zhu et al., 2015).
  • Gene Clusters in Biosynthesis : The biosynthesis of nucleocidin involves genes essential for incorporating sulfamate and fluorine. This process has been studied in various Streptomyces strains, providing insights into the biosynthetic gene cluster involved (Pasternak et al., 2022).
  • Enhanced Production Techniques : Techniques to enhance the production of nucleocidin, such as using rifampicin-resistant mutants of Streptomyces calvus, have been explored. These methods aim to improve yield and reproducibility in microbial large-scale production (Fukuda et al., 2009).

Chemical Structure and Derivatives

  • Structural Characterization : The molecular structure of nucleocidin, particularly its unique fluorinated and sulfamoylated adenosine components, has been characterized in detail, offering insights into its complex chemical nature (Ngivprom et al., 2021).
  • Synthetic Approaches and Analogues : Research has been conducted on synthesizing nucleocidin and its analogues, examining their potential activity against various targets such as HIV-infected cells. These studies provide a basis for developing nucleocidin-based therapeutics (Maguire et al., 1993).

Molecular and Cellular Mechanisms

  • Inhibition of Protein Synthesis : Nucleocidin has been studied for its ability to inhibit protein synthesis both in vitro and in vivo, providing a basis for understanding its mechanism of action at the molecular level (Florini et al., 1966).

Developmental Insights and Future Applications

  • Therapeutic Gene Editing and Nucleases : While not directly related to nucleocidin, research on nucleases, including ZFNs and TALENs, and their role in genome editing, provides a broader context for understanding how nucleic acid-targeting compounds like nucleocidin could be used in future genetic therapies and research (Gaj et al., 2013).
  • Therapeutics and Pharmacology : The historical and developmental journey of 4'-fluoro-nucleosides, beginning with nucleocidin, highlights its role in inspiring the exploration of similar compounds as potential therapeutics (Lowe & O'Hagan, 2022).

Future Directions

The history and development of 4′-fluoro-nucleosides, which have their origin in the discovery of the rare fluorine-containing natural product nucleocidin, is discussed in this review . Nucleocidin has played a role in inspiring the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . This could guide future research on organofluorine formation .

properties

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5-,6+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBCQBSAWAZBDF-MLTZYSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(COS(=O)(=O)N)F)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nucleocidin

CAS RN

24751-69-7
Record name Nulceocidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024751697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUCLEOCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5097NG7JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
797
Citations
JR Florini - Antibiotics: Volume I Mechanism of Action, 1967 - Springer
… Consideration of all of our results with nucleocidin led to the conclusion that nucleocidin forms a complex with ribosomes which is inactive in peptide bond formation. Formation of this …
Number of citations: 14 link.springer.com
X Feng, D Bello, D O'Hagan - RSC advances, 2021 - pubs.rsc.org
… of nucleocidin 1. Their presence early in the biosynthesis timeline suggests that they are early formed fluorometabolites on the nucleocidin 1 pathway. Secondly, nucleocidin 1 has a …
Number of citations: 8 pubs.rsc.org
GO Morton, JE Lancaster, GE Van Lear… - Journal of the …, 1969 - ACS Publications
… nmr spectrum of nucleocidin shows ten distinct groups of … ) (TMS) derivative of nucleocidin provided a molecular ion at m/… spectra and the nmr spectra of nucleocidin and other …
Number of citations: 168 pubs.acs.org
PT Lowe, D O'Hagan - Chemical Society Reviews, 2023 - pubs.rsc.org
… the rare fluorine containing natural product nucleocidin. Nucleocidin contains a fluorine atom … its total synthesis and bioactivity assessment, nucleocidin has played a role in inspiring the …
Number of citations: 7 pubs.rsc.org
XM Zhu, S Hackl, MN Thaker, L Kalan, C Weber… - …, 2015 - Wiley Online Library
… Nucleocidin is one of the very few natural products known to contain fluorine. Mysteriously, the nucleocidin … ‐encoded Leu‐tRNA UUA molecule restores the production of nucleocidin. …
ID Jenkins, JPH Verheyden… - Journal of the American …, 1976 - ACS Publications
… 1 for nucleocidin is unique in several ways. Thus, it is, to the best of our knowledge, the first … This combination of structural features made the total synthesis of nucleocidin an attractive …
Number of citations: 135 pubs.acs.org
DA Shuman, MJ Robins, RK Robins - Journal of the American …, 1970 - ACS Publications
… The antibiotic nucleocidin was isolated in 1957 from Streptomyces calvus.3 Nucleocidin was … of the present investigation Meyer, et a/.,10 communicated a new structure for nucleocidin. …
Number of citations: 96 pubs.acs.org
X Feng, D Bello, PT Lowe, J Clark, D O'Hagan - Chemical Science, 2019 - pubs.rsc.org
… calvus T-3018 held by Pfizer, which does not have this mutation and is a competent nucleocidin 1 producer. In our efforts to explore the biosynthesis of nucleocidin 1 we recently …
Number of citations: 27 pubs.rsc.org
Y Chen, Q Zhang, X Feng, M Wojnowska… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… has piqued a recent interest in nucleocidin biosynthesis. Nucleocidin 1 also possesses an unusual sulfamyl ester moiety, a structural motif restricted so far to nucleocidin and its co-…
Number of citations: 7 pubs.rsc.org
SO Thomas, VL Singleton, JA Lowery… - Nucleocidin, a new …, 1957 - cabdirect.org
I. This is the first report of an antibiotic isolated from Streptomyces calvus n. sp., having the empirical formula C 11 H 16 N 6 O 8 S. It was active in vitro against a wide range of bacteria …
Number of citations: 83 www.cabdirect.org

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